molecular formula C13H18O2 B1324665 2,2-Dimethyl-2'-methoxybutyrophenone CAS No. 898765-04-3

2,2-Dimethyl-2'-methoxybutyrophenone

Cat. No.: B1324665
CAS No.: 898765-04-3
M. Wt: 206.28 g/mol
InChI Key: SJRXYUGGPQLXHT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2’-methoxybutyrophenone is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by the presence of a methoxy group and two methyl groups attached to the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2’-methoxybutyrophenone typically involves the reaction of 2,2-dimethylbutyryl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.

Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-2’-methoxybutyrophenone can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.

Types of Reactions:

    Oxidation: 2,2-Dimethyl-2’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group in 2,2-Dimethyl-2’-methoxybutyrophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenones or ethers.

Scientific Research Applications

2,2-Dimethyl-2’-methoxybutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2’-methoxybutyrophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

    2,2-Dimethylbutyrophenone: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxybutyrophenone: Lacks the additional methyl groups, affecting its steric and electronic characteristics.

    2,2-Dimethyl-4’-methoxybutyrophenone: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and applications.

Uniqueness: 2,2-Dimethyl-2’-methoxybutyrophenone is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXYUGGPQLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642419
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-04-3
Record name 1-(2-Methoxyphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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